molecular formula C10H17N B14501130 (E)-1-(Cyclohex-1-en-1-yl)-N-propylmethanimine CAS No. 63348-74-3

(E)-1-(Cyclohex-1-en-1-yl)-N-propylmethanimine

Cat. No.: B14501130
CAS No.: 63348-74-3
M. Wt: 151.25 g/mol
InChI Key: VEOULUWMCFLFRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-(Cyclohex-1-en-1-yl)-N-propylmethanimine is an organic compound characterized by the presence of a cyclohexene ring and a propylmethanimine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-(Cyclohex-1-en-1-yl)-N-propylmethanimine typically involves the reaction of cyclohexanone with propylamine under specific conditions. The reaction is carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine bond. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of advanced catalytic systems and automated reactors can enhance the efficiency of the synthesis, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: (E)-1-(Cyclohex-1-en-1-yl)-N-propylmethanimine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexylamines.

Scientific Research Applications

(E)-1-(Cyclohex-1-en-1-yl)-N-propylmethanimine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmacological agent or precursor in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (E)-1-(Cyclohex-1-en-1-yl)-N-propylmethanimine exerts its effects involves interactions with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, modulating their activity. The cyclohexene ring may also contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

    Cyclohexanone: A precursor in the synthesis of (E)-1-(Cyclohex-1-en-1-yl)-N-propylmethanimine.

    Propylamine: Another precursor used in the synthesis.

    Cyclohexylamine: A reduction product of the compound.

Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

CAS No.

63348-74-3

Molecular Formula

C10H17N

Molecular Weight

151.25 g/mol

IUPAC Name

1-(cyclohexen-1-yl)-N-propylmethanimine

InChI

InChI=1S/C10H17N/c1-2-8-11-9-10-6-4-3-5-7-10/h6,9H,2-5,7-8H2,1H3

InChI Key

VEOULUWMCFLFRB-UHFFFAOYSA-N

Canonical SMILES

CCCN=CC1=CCCCC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.